N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a cyclopentyl group, a methyl group, a phenyl group, and a propyl group. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential as a biological probe or inhibitor in biochemical studies. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: This compound may have medicinal properties, such as serving as a lead compound for drug development. Its ability to modulate biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Other substituted pyrazolopyrimidines
Uniqueness: N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific combination of substituents, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-9-18-14-19(22-17-12-7-8-13-17)25-21(23-18)20(15(2)24-25)16-10-5-4-6-11-16/h4-6,10-11,14,17,22H,3,7-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUROSOQXTDWWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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